N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide group is further functionalized with a 3,4-dimethoxyphenyl ring, contributing to its unique physicochemical and pharmacological profile. The thienopyrimidinone scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications . The ethyl group enhances metabolic stability, while the dimethoxyphenyl substituent may improve solubility and target binding through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-11-5-6-13(24-2)14(9-11)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSPCIPSHRDAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a. 2-({6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide ()
- Core: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target compound).
- Substituents :
- Phenyl group at position 3 (vs. ethyl in the target).
- 4-Nitrophenyl acetamide (electron-withdrawing nitro group vs. electron-donating dimethoxy).
- Implications: The [2,3-d] isomer may exhibit altered electronic properties and binding affinity.
b. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core: Dihydropyrimidinone (lacks the fused thiophene ring).
- Substituents :
- 2,3-Dichlorophenyl acetamide (strongly hydrophobic).
- Methyl group at position 3.
- Chlorine atoms increase lipophilicity but may raise toxicity concerns .
Substituent Variations
a. 2-({3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide ()
- Substituents :
- 3-Methoxyphenyl (single methoxy vs. 3,4-dimethoxy).
- 5,6-Dimethyl groups on the thiophene ring.
- Single methoxy limits hydrogen-bonding capacity compared to the dimethoxy analog .
b. 2-({3-(3,4-dimethoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide ()
- Substituents :
- 2-Phenylethyl acetamide (hydrophobic tail vs. aryl group).
- Same 3,4-dimethoxyphenyl substitution as the target.
- Implications :
Research Implications
- Bioactivity : The dimethoxyphenyl group in the target compound may enhance interactions with enzymes like tyrosine kinases or DNA topoisomerases , leveraging its electron-rich aromatic system .
- ADME Profile : Higher solubility compared to nitro- or chloro-substituted analogs could improve oral bioavailability.
- Toxicity : The absence of reactive groups (e.g., nitro) may reduce off-target effects compared to and compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
